
3-Ethynyl-3-fluorooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3-fluorooxolane is a fascinating chemical compound with diverse scientific applications. This versatile material finds utility in research fields like pharmaceuticals, organic synthesis, and materials science. It is known for its unique structure, which includes an ethynyl group and a fluoro substituent on an oxolane ring.
Métodos De Preparación
The synthesis of 3-ethynyl-3-fluorooxolane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions. The preparation of boronic acids, which are essential reagents in this coupling reaction, is also well-documented .
Análisis De Reacciones Químicas
3-Ethynyl-3-fluorooxolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and silver carbonate for base-mediated reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-3-fluorooxolane has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex moleculesIn the industry, it is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-3-fluorooxolane involves its interaction with molecular targets and pathways within cells. The ethynyl and fluoro groups play a crucial role in its reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the specific application and context .
Comparación Con Compuestos Similares
3-Ethynyl-3-fluorooxolane can be compared with other similar compounds, such as ethynyl-substituted aryl-λ3-iodanes and other fluoro-substituted oxolanes . Its uniqueness lies in the combination of the ethynyl and fluoro groups on the oxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7FO |
|---|---|
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
3-ethynyl-3-fluorooxolane |
InChI |
InChI=1S/C6H7FO/c1-2-6(7)3-4-8-5-6/h1H,3-5H2 |
Clave InChI |
AFSGWPAKMVGLCS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
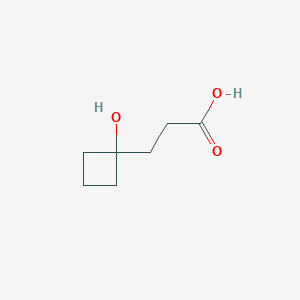
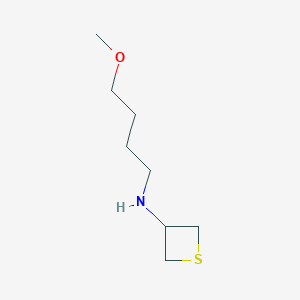
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
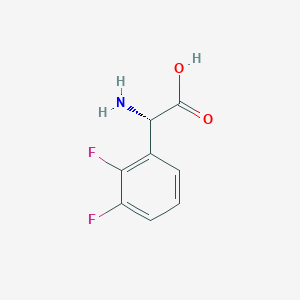
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
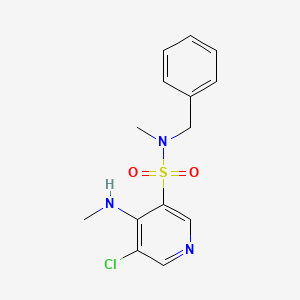
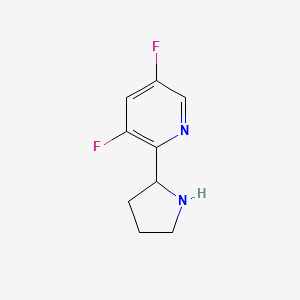
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
